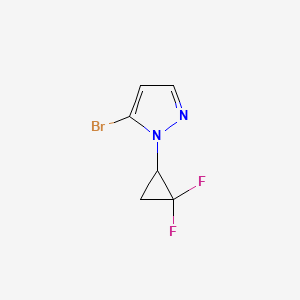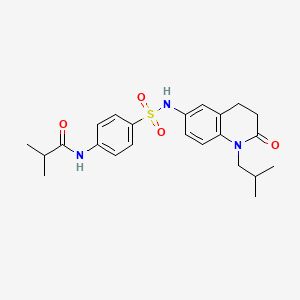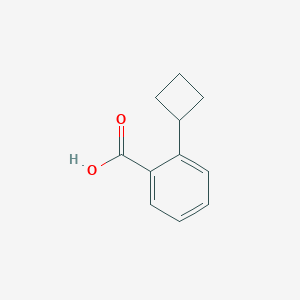
5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those structurally related to “5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole,” often involves reactions such as annulations of cyclopropane carboxylates with arylhydrazines. A notable method utilizes Brönsted acid-mediated annulations, providing access to various pyrazole derivatives (Xue et al., 2016). Another synthesis pathway includes the reaction of potassium tricyanomethanide with arylhydrazines to produce pyrazole derivatives efficiently (Bobko et al., 2012).
Aplicaciones Científicas De Investigación
1. Antiproliferative Applications
Pyrazole derivatives have been highlighted for their significant antiproliferative properties, particularly against cancer cells. A study demonstrated the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which showed considerable cytotoxic effects against breast cancer and leukemic cells. The compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine was specifically noted for its potent cytotoxicity, inducing cell death by activating apoptosis pathways in cancer cells (Ananda et al., 2017).
2. Precursor for Diverse Pyrazole Derivatives
5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones have been utilized as precursors in the synthesis of various 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. This process involves cyclocondensation reactions with hydrazine monohydrate in ethanol, leading to the formation of diverse pyrazole derivatives including 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles (Martins et al., 2013).
3. Tautomerism Studies
Pyrazole compounds have been the subject of extensive studies regarding their tautomerism, both in solid state and in solution. Such studies provide valuable insights into the chemical behavior and stability of these compounds, which is crucial for their applications in various chemical reactions and potential drug design (Trofimenko et al., 2007).
4. Cytotoxicity and Antitumor Activity
Novel compounds derived from pyrazole structures have been synthesized and characterized, showing significant antitumor activities against various tumor cell lines. For instance, methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and similar compounds displayed weak growth inhibition on HepG2 cell lines, with some showing selective cytotoxicity, indicating potential for therapeutic applications (Huang et al., 2017).
5. Bioactive Compound Synthesis
Pyrazole compounds have been synthesized for their bioactive properties, including antibacterial activities. These compounds have been tested against various bacterial strains, demonstrating their potential in developing new antimicrobial agents (Leelakumar et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-1-2-10-11(5)4-3-6(4,8)9/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCMCILWIOIQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | |
CAS RN |
2225144-53-4 |
Source


|
| Record name | 5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)


![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)

![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)
![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)